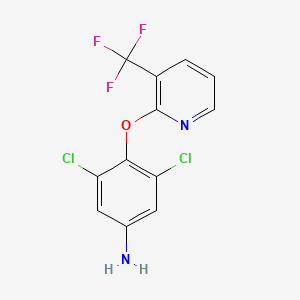

3,5-Dichloro-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)aniline

描述

3,5-Dichloro-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)aniline is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of dichloro and trifluoromethyl groups attached to a pyridine ring, which imparts distinct chemical and physical properties to the molecule

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized using a combination of reagents and catalysts under controlled conditions. This step often involves the use of trifluoromethyl-substituted precursors.

Introduction of Dichloro Groups: The dichloro groups are introduced through chlorination reactions, which may involve the use of chlorine gas or other chlorinating agents.

Coupling Reaction: The final step involves coupling the pyridine ring with an aniline derivative to form the desired compound. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions

3,5-Dichloro-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo substitution reactions, where the chlorine atoms or other substituents are replaced by different functional groups using appropriate reagents

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Pharmaceutical Development

3,5-Dichloro-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)aniline is studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its trifluoromethyl and dichloro substituents may enhance biological activity and metabolic stability.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound to evaluate their efficacy against specific cancer cell lines, showing promising results in inhibiting tumor growth .

Agrochemical Applications

This compound has been investigated for use as a pesticide or herbicide. Its ability to interact with specific biological pathways makes it suitable for targeting pests while minimizing harm to non-target organisms.

Data Table: Pesticide Properties

| Property | Value |

|---|---|

| Environmental Fate | Moderately persistent |

| Soil Mobility | Non-mobile |

| Toxicity | Moderate |

Source: AERU Pesticide Database

Material Science

In materials science, this compound is being evaluated for its potential use in creating advanced polymeric materials. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

Case Study : Research conducted at a leading university demonstrated that polymers modified with this compound exhibited improved resistance to thermal degradation compared to unmodified polymers .

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in various fields. Studies indicate that while it exhibits moderate toxicity to aquatic organisms, its persistence in the environment necessitates careful management.

Data Table: Toxicological Profile

| Endpoint | Value |

|---|---|

| Acute Toxicity (Fish) | LC50 > 100 mg/L |

| Chronic Toxicity (Algae) | EC50 = 50 mg/L |

作用机制

The mechanism of action of 3,5-Dichloro-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

相似化合物的比较

Similar Compounds

3,5-Dichloro-4-(difluoromethoxy)aniline: Similar in structure but with a difluoromethoxy group instead of a trifluoromethyl group.

3,5-Dichloro-4-(trifluoromethyl)aniline: Lacks the pyridine ring, making it less complex.

Uniqueness

3,5-Dichloro-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)aniline is unique due to the presence of both dichloro and trifluoromethyl groups attached to a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

生物活性

3,5-Dichloro-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)aniline, also known by its CAS number 73265-15-3, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- IUPAC Name : 3,5-dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline

- Molecular Formula : C12H6Cl3F3N2O

- Melting Point : 143 - 146 °C

- Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on different biological targets and its potential therapeutic applications.

Antibacterial Activity

Studies have shown that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, certain pyrimidine derivatives demonstrated effective inhibition against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Anticancer Potential

Research indicates that compounds within the same structural family may possess anticancer properties. In vitro studies have reported IC50 values as low as 0.87–12.91 μM in MCF-7 breast cancer cells, suggesting that these compounds can inhibit cell growth more effectively than standard treatments like 5-Fluorouracil (5-FU) . The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Studies and Research Findings

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Interaction with Receptors : There is potential interaction with thyroid hormone receptors which could influence lipid metabolism and other physiological processes .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dichloro-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)aniline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling due to the electron-withdrawing effects of chlorine and trifluoromethyl groups. For example:

- Route 1: React 3,5-dichloro-4-nitroaniline with 3-(trifluoromethyl)pyridin-2-ol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage, followed by nitro reduction .

- Route 2: Use Pd-catalyzed cross-coupling to attach the pyridinyloxy group to the aniline core. Optimize temperature (80–120°C) and ligand selection (e.g., Xantphos) to improve yield .

Key Parameters: Monitor reaction progress via HPLC or TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) by NMR and LC-MS.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation: Use H/C NMR to verify substituent positions and F NMR for trifluoromethyl group analysis. X-ray crystallography (if crystalline) provides absolute configuration .

- Physicochemical Properties:

- LogP: Determine via shake-flask method or computational tools (e.g., ACD/Labs).

- Solubility: Test in DMSO, water, and buffers (e.g., PBS) using UV-Vis spectroscopy.

- Thermal Stability: Perform DSC/TGA to assess decomposition temperatures .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Hazard Assessment: Assume toxicity due to aromatic amines and halogenated groups. Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Waste Disposal: Follow institutional guidelines for halogenated waste.

- First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers investigate the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

- Environmental Persistence: Conduct OECD 301 biodegradability tests (e.g., modified Sturm test) under aerobic/anaerobic conditions.

- Abiotic Degradation: Expose to UV light (simulated sunlight) and analyze photolysis products via LC-HRMS .

- Biotic Pathways: Use soil/water microcosms with GC-MS or F NMR to track metabolite formation (e.g., dechlorinated or hydroxylated derivatives) .

Q. What strategies resolve contradictions in bioactivity data (e.g., inconsistent enzyme inhibition results)?

Methodological Answer:

- Assay Optimization: Control variables like pH, ionic strength, and solvent (e.g., DMSO concentration ≤1%).

- Off-Target Screening: Use proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions.

- Computational Modeling: Perform molecular docking (AutoDock Vina) to validate binding modes and compare with experimental IC₅₀ values .

Q. How can the compound’s mechanism of action in biological systems be elucidated?

Methodological Answer:

- Target Identification: Use affinity chromatography with a biotinylated derivative and MS-based proteomics.

- Cellular Imaging: Employ fluorescent probes (e.g., BODIPY-tagged analogs) to track subcellular localization via confocal microscopy.

- Gene Expression Profiling: Perform RNA-seq on treated cell lines to identify dysregulated pathways .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS/MS: Use a C18 column (2.6 µm particle size) with ESI in positive ion mode. Set MRM transitions for parent ion (m/z 352.1 → 180.0) and common impurities (e.g., dechlorinated byproducts).

- NMR Spectroscopy: Apply F NMR to detect fluorinated impurities at <0.1% levels .

Q. How can computational models predict the compound’s reactivity in novel synthetic applications?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites.

- Reactivity Mapping: Simulate transition states for SNAr or cross-coupling reactions to prioritize synthetic routes .

属性

IUPAC Name |

3,5-dichloro-4-[3-(trifluoromethyl)pyridin-2-yl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2F3N2O/c13-8-4-6(18)5-9(14)10(8)20-11-7(12(15,16)17)2-1-3-19-11/h1-5H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPBYWGMWIJYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=C(C=C(C=C2Cl)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。